4-(3-Hydroxypropyl)-2,3-dimethoxyphenol
Description
Contextualization of the Compound within Natural Product Chemistry and Lignin (B12514952) Valorization Studies
4-(3-Hydroxypropyl)-2,3-dimethoxyphenol is structurally related to a class of natural products derived from lignin, a complex polymer that provides structural integrity to most terrestrial plants. nih.govacs.org Lignin is one of the three primary components of lignocellulosic biomass, alongside cellulose (B213188) and hemicellulose, and is the most abundant renewable source of aromatic chemicals on Earth. acs.orgtue.nl It is a polymer composed of phenylpropanoid units, primarily derived from three monolignols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol.
The structure of this compound, featuring a phenol (B47542) ring with two methoxy (B1213986) groups and a propyl side chain, is characteristic of a syringyl (S-type) lignin unit. Syringyl units originate from the polymerization of sinapyl alcohol. The process of lignin valorization aims to break down this complex and heterogeneous polymer into its constituent monomeric and oligomeric phenolic compounds, which can then be used as platform chemicals for the synthesis of value-added products, including polymers, resins, and bioactive molecules. tue.nlnih.govrsc.org
Depolymerization of lignin can yield a variety of syringyl and guaiacyl-type phenols. researchgate.netresearchgate.netnih.gov While direct extraction of this compound from natural lignin is not a commonly cited process, its structure represents a potential target molecule that could be obtained through catalytic or biological degradation of lignin. For example, processes involving the reduction of the propenyl side chain of sinapyl alcohol or its derivatives could theoretically yield this compound. The pursuit of such compounds is a core objective in biorefinery research, which seeks to replace petroleum-based feedstocks with renewable, plant-based alternatives. nih.govacs.org
Overview of Historical and Emerging Research Trajectories for Related Phenolic Compounds
Research into phenolic compounds has a rich history, evolving from foundational organic chemistry to cutting-edge applications in medicine and materials science. nih.gov
Historical Context : The study of phenols began with the isolation of phenol itself (carbolic acid) from coal tar in the 19th century. guidechem.com A landmark development was the creation of Bakelite in the early 20th century by Leo Baekeland, who synthesized the first commercial synthetic polymer from the reaction of phenol and formaldehyde. bioimpulse.fratlasfibre.comacs.org This invention marked the dawn of the age of plastics and established phenolic resins as crucial industrial materials, used in applications from electrical insulators to automotive components. atlasfibre.com
Emerging Research : In recent decades, research has shifted significantly towards the biological activities of phenolic compounds. nih.gov A vast body of work has established the antioxidant, anti-inflammatory, antimicrobial, and anticancer properties of various phenols derived from natural sources like fruits, vegetables, and tea. nih.gov This has spurred investigations into their potential as pharmaceuticals and nutraceuticals. Concurrently, there is a renewed focus on phenolic compounds as renewable building blocks for advanced polymers and functional materials, driven by the principles of green chemistry and sustainability. bioimpulse.fr Modern research employs advanced analytical techniques and metabolic engineering to discover new phenolic structures and to optimize their production and functionalization. nih.govnih.gov
The trajectory for compounds structurally similar to this compound, such as other syringyl and guaiacyl derivatives, follows this modern trend. They are being actively investigated for their potential in creating new polymers and for their inherent biological activities. researchgate.netnih.gov
Rationale for Investigating the Unique Structural Attributes and Potential Bioactivities of this compound
The scientific interest in this compound stems from the specific combination of its structural features, which suggests potential for unique chemical and biological properties.
The Phenolic Hydroxyl Group : The hydroxyl (-OH) group is the primary reactive site, conferring acidic properties and the ability to act as a potent hydrogen-atom donor. This is the basis for the well-documented antioxidant activity of phenols, which allows them to scavenge harmful free radicals.
The Dimethoxy Substitution (Syringyl Moiety) : The presence of two methoxy (-OCH₃) groups on the aromatic ring at positions 2 and 3 classifies this compound as a derivative of a syringyl-type phenol. The methoxy groups are electron-donating, which can increase the electron density on the phenol ring and modulate the reactivity of the hydroxyl group. The substitution pattern is known to influence the antioxidant potential and the specific biological interactions of the molecule. researchgate.net Syringyl derivatives are often studied for their distinct activities compared to their guaiacyl (one methoxy group) or p-hydroxyphenyl (no methoxy groups) counterparts. nih.gov
The 3-Hydroxypropyl Side Chain : The C3 alkyl chain (-CH₂CH₂CH₂OH) at position 4 significantly influences the molecule's physical properties, such as its solubility, polarity, and steric profile. The terminal hydroxyl group on this chain provides a secondary site for chemical modification, such as esterification or etherification, allowing the molecule to be incorporated into polymer chains or linked to other molecules to create novel derivatives. This bifunctionality (phenolic hydroxyl and aliphatic hydroxyl) makes it a potentially valuable monomer for creating polyesters or polyethers with an aromatic backbone.
The combination of a syringyl-type core, known for its antioxidant potential, with a functionalized propyl side chain provides a strong rationale for its investigation. Research into this molecule could explore its efficacy as an antioxidant, its potential as an anti-inflammatory agent, or its utility as a bio-based monomer for the synthesis of new functional polymers. While specific studies on this compound are not yet widespread, its structure places it at the intersection of lignin valorization, natural product chemistry, and materials science, making it a compelling target for future research.
Data on Related Phenolic Compounds
To provide context, the properties of several structurally related phenolic compounds are presented below.
Table 1: Properties of Guaiacyl-Type Phenols Data sourced from commercial supplier and database information. molport.comsigmaaldrich.comcymitquimica.com
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
|---|---|---|---|---|
| Dihydroconiferyl Alcohol | 4-(3-Hydroxypropyl)-2-methoxyphenol | C₁₀H₁₄O₃ | 182.22 | Solid |
Table 2: Properties of Syringyl and Dimethoxyphenol Derivatives Data sourced from public chemical databases and commercial suppliers. chemicalbook.comsigmaaldrich.comnih.gov
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
|---|---|---|---|---|
| 2,6-Dimethoxyphenol | 2,6-Dimethoxyphenol | C₈H₁₀O₃ | 154.16 | 91-10-1 |
| 3,4-Dimethoxyphenol (B20763) | 3,4-Dimethoxyphenol | C₈H₁₀O₃ | 154.16 | 2033-89-8 |
Structure
3D Structure
Properties
IUPAC Name |
4-(3-hydroxypropyl)-2,3-dimethoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-14-10-8(4-3-7-12)5-6-9(13)11(10)15-2/h5-6,12-13H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFGUZFEFWWPPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1OC)O)CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemoenzymatic Transformations of 4 3 Hydroxypropyl 2,3 Dimethoxyphenol and Its Structural Analogs
Total Synthesis Strategies for 4-(3-Hydroxypropyl)-2,3-dimethoxyphenol
The synthesis of polysubstituted aromatic compounds like this compound requires careful strategic planning to control regioselectivity and achieve the target structure efficiently.
Retrosynthetic Analysis and Identification of Key Intermediates
A plausible retrosynthetic analysis of this compound suggests disconnecting the molecule at the C4-propyl side chain. This approach identifies a functionalized 2,3-dimethoxyphenol (B146663) as a key intermediate.
Retrosynthetic Pathway A would involve a late-stage reduction of a more oxidized side chain. This could be the reduction of a cinnamaldehyde (B126680) derivative (Route A1) or a carboxylic acid/ester derivative (Route A2). The primary synthon for the aromatic core would be 2,3-dimethoxyphenol or a protected version thereof.
Key Intermediate 1: 3-(2,3-Dimethoxy-4-hydroxyphenyl)propenal. The reduction of the aldehyde and the double bond would yield the target compound.
Key Intermediate 2: 3-(2,3-Dimethoxy-4-hydroxyphenyl)propanoic acid or its ester. Reduction of the carboxyl group would furnish the primary alcohol of the propyl side chain.
Retrosynthetic Pathway B could involve the construction of the propyl chain via alkylation. This would start from a protected 2,3-dimethoxyphenol bearing a leaving group at the C4 position, which would then react with a suitable three-carbon nucleophile.
Key Intermediate 3: 4-Bromo-2,3-dimethoxyphenol (or a protected version). This could undergo a cross-coupling reaction (e.g., Suzuki, Kumada) with a propyl-containing organometallic reagent.
Key Intermediate 4: 2,3-Dimethoxyphenol. This could be functionalized at the C4 position through electrophilic substitution, such as a Friedel-Crafts acylation followed by reduction.
The synthesis of the core aromatic structure, 2,3-dimethoxyphenol, is itself a key consideration, often starting from commercially available precursors like pyrogallol (B1678534) or vanillin (B372448) derivatives. sigmaaldrich.com
Exploration of Diverse Synthetic Routes and Reaction Methodologies
Based on the retrosynthetic analysis, several synthetic routes can be proposed by drawing parallels from the synthesis of structurally similar compounds.
A common strategy for installing a propyl or propenyl side chain on a phenol (B47542) is through the Claisen rearrangement of an allyl ether, followed by isomerization and/or reduction. For an analog, the synthesis of 4-allyl-2-methoxyphenyl esters is often achieved by reacting 4-allyl-2-methoxyphenol (eugenol) with various acid chlorides. neliti.com The Yamaguchi esterification provides an alternative method for this transformation. neliti.comits.ac.id
Another relevant methodology is the reduction of cinnamaldehyde derivatives. The aldehyde group can be reduced to an alcohol using reagents like sodium borohydride (B1222165) (NaBH₄), while the carbon-carbon double bond can be reduced via catalytic hydrogenation. fscj.edu Selective reduction of the double bond in cinnamaldehyde to yield hydrocinnamaldehyde (B1666312) can be achieved using catalytic hydrogenation, which tends to attack the C=C bond, whereas hydride reagents typically attack the carbonyl group. sciencemadness.org
The synthesis of the phenol core itself has been described. For instance, 3,4-dimethoxyphenol (B20763) can be synthesized from veratraldehyde via a Baeyer-Villiger oxidation using peracetic acid, followed by hydrolysis of the resulting formate (B1220265) ester. chemicalbook.com An alternative method involves reacting veratraldehyde with hydrogen peroxide and p-toluenesulfonic acid. chemicalbook.com These methods could be adapted for a 2,3-dimethoxy substituted system.
Table 1: Synthetic Reactions for Analogous Phenolic Compounds
| Starting Material | Reagent(s) | Product | Reaction Type | Reference |
|---|---|---|---|---|
| Veratraldehyde | 1. Peracetic Acid, Acetic Acid; 2. KOH | 3,4-Dimethoxyphenol | Baeyer-Villiger Oxidation & Hydrolysis | chemicalbook.com |
| Cinnamaldehyde | NaBH₄, Ethanol | Cinnamyl alcohol | Carbonyl Reduction | fscj.edu |
| 4-Allyl-2-methoxyphenol | Carboxylic Acid, 2,4,6-trichlorobenzoyl chloride, Et₃N, DMAP | 4-Allyl-2-methoxyphenyl ester | Yamaguchi Esterification | neliti.comits.ac.id |
Stereoselective and Regioselective Approaches in Synthesis
The synthesis of this compound does not involve any chiral centers, so stereoselectivity is not a primary concern for the final product itself. However, stereocontrol would be crucial if chiral derivatives were to be synthesized.
Regioselectivity is a significant challenge. The starting material, 2,3-dimethoxyphenol, has multiple activated positions on the aromatic ring for electrophilic substitution. The directing effects of the hydroxyl and two methoxy (B1213986) groups must be carefully managed. The hydroxyl group is a strong ortho-, para-director, while the methoxy groups are also ortho-, para-directing. The position para to the hydroxyl group (C4) is sterically accessible and electronically activated, making it a likely site for substitution.
To ensure regioselectivity, a blocking group strategy might be employed, or the reaction conditions for electrophilic substitutions like Friedel-Crafts or Vilsmeier-Haack reactions would need to be finely tuned to favor substitution at the desired C4 position.
Biosynthesis and Biotransformation Pathways Relevant to Analogous Phenolic Compounds
Nature provides elegant and efficient pathways for the synthesis and modification of phenolic compounds, many of which can be harnessed for biotechnological applications.
Identification of Natural Precursors and Enzymatic Mechanisms
The biosynthesis of phenolic compounds like this compound and its analogs originates from the phenylpropanoid pathway. This pathway converts the amino acid L-phenylalanine into a variety of phenolic compounds.
Key Precursors and Enzymatic Steps:
L-Phenylalanine to Cinnamic Acid: The pathway begins with the non-oxidative deamination of L-phenylalanine, catalyzed by phenylalanine ammonia-lyase (PAL) , to produce cinnamic acid. nih.gov
Activation of Cinnamic Acid: Cinnamic acid is then converted to its coenzyme A (CoA) thioester, cinnamoyl-CoA, by 4-coumarate-CoA ligase (4CL) . nih.gov
Formation of Cinnamaldehyde: The activated cinnamoyl-CoA is reduced to cinnamaldehyde by cinnamoyl-CoA reductase (CCR) using NADPH as a cofactor. nih.gov
Formation of Phenylpropenes: In many plants, precursors like coniferyl alcohol are used to form phenylpropenes such as eugenol (B1671780). This reaction is catalyzed by eugenol synthase (EGS) , which has been studied in various Ocimum species. nih.gov EGS prefers coniferyl acetate (B1210297) as a substrate. nih.gov
Side-Chain Reduction: The reduction of the propenyl side chain is a key step. Enzymes capable of reducing the double bond of cinnamaldehyde or related compounds, such as enoyl-CoA reductases or other specific reductases, would be required to form the propyl side chain.
The hydroxylation and methylation patterns on the aromatic ring are established by a series of cytochrome P450 hydroxylases and O-methyltransferases that act on various intermediates within the phenylpropanoid pathway.
Microbial and Plant-Mediated Biotransformations and Derivatization
Microorganisms and plant cell cultures are powerful tools for modifying phenolic compounds, offering high specificity and mild reaction conditions. nih.govresearchgate.net
Bacterial biotransformation pathways for eugenol, a structural analog, are well-studied. Pseudomonas and Rhodococcus species can transform eugenol into valuable compounds like vanillin. researchgate.net The process involves the hydroxylation of the propenyl side chain by eugenol hydroxylase to form coniferyl alcohol, which is then oxidized to ferulic acid via coniferyl aldehyde. researchgate.net
Plant cell cultures can also perform diverse biotransformations. For example, cultured cells of Eucalyptus perriniana can glycosylate eugenol and isoeugenol (B1672232) to produce various glucosides, gentiobiosides, and rutinosides. nih.gov Other biotransformations observed in microbial systems include epoxidation of the allyl side chain, followed by hydrolysis to a dihydrodiol, as seen in the metabolism of eugenol and other allylbenzenes. tandfonline.comnih.gov The fungus Aspergillus niger has been used to perform reactions including hydroxylation, hydrogenation, and cyclization on various phenolic compounds.
These enzymatic and whole-cell systems represent a promising "green" technology for producing derivatives of this compound, potentially introducing new functional groups or improving properties like solubility through glycosylation.
Table 2: Examples of Microbial and Plant-Mediated Biotransformations
| Substrate | Organism/Enzyme System | Major Product(s) | Transformation Type | Reference |
|---|---|---|---|---|
| Eugenol | Pseudomonas sp. | Coniferyl alcohol, Ferulic acid, Vanillin | Side-chain oxidation | researchgate.net |
| Eugenol | Eucalyptus perriniana cell culture | Eugenyl β-glucoside, Eugenyl β-gentiobioside | Glycosylation | nih.gov |
| Isoeugenol | Eucalyptus perriniana cell culture | Isoeugenyl β-glucoside, Isoeugenyl β-rutinoside | Glycosylation | nih.gov |
Chemical Derivatization and Analog Synthesis of this compound
The synthesis and modification of this compound and its analogs are crucial for expanding its utility in various research fields. These efforts provide access to a wider range of compounds for academic study and allow for the fine-tuning of molecular properties.
Synthesis of Structural Analogs and Homologs for Research Purposes
The synthesis of structural analogs and homologs of this compound is essential for structure-activity relationship (SAR) studies and for investigating the impact of substituent patterns on the compound's properties. While a direct, high-yield synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be conceptually approached through multi-step sequences starting from more readily available precursors.
A plausible synthetic route could commence with a suitably substituted benzaldehyde, such as 2,3-dimethoxy-4-hydroxybenzaldehyde. This starting material could undergo a Wittig reaction or a Horner-Wadsworth-Emmons reaction to introduce the three-carbon side chain, followed by selective reduction of the resulting α,β-unsaturated ester or aldehyde to afford the saturated propyl group. The final step would involve the reduction of the ester or aldehyde functionality to the primary alcohol.
The synthesis of a key structural analog, dihydroconiferyl alcohol (4-(3-Hydroxypropyl)-2-methoxyphenol), is well-established and often involves the catalytic hydrogenation of coniferyl aldehyde. extrasynthese.comnih.gov This process typically utilizes a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to reduce the carbon-carbon double bond of the propenal side chain. researchgate.netlookchem.com
The synthesis of another related precursor, 3,4-dimethoxyphenol, has been documented starting from veratraldehyde. chemicalbook.com One method involves the Baeyer-Villiger oxidation of veratraldehyde using an oxidizing agent like peracetic acid, followed by hydrolysis of the resulting formate ester to yield the phenol. chemicalbook.com
For the generation of a diverse library of analogs for research, variations in the starting materials and synthetic routes can be employed. For instance, using different substituted benzaldehydes or varying the chain length of the phosphonium (B103445) ylide in a Wittig-type reaction would lead to a range of homologs and analogs with modified side chains or aromatic substitution patterns.
Table 1: Examples of Structural Analogs and Precursors
| Compound Name | Molecular Formula | Key Structural Difference from Target |
| 4-(3-Hydroxypropyl)-2-methoxyphenol (Dihydroconiferyl alcohol) | C10H14O3 | Lacks one methoxy group on the aromatic ring. researchgate.netnih.gov |
| 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol | C11H16O4 | Methoxy groups are at positions 2 and 6. |
| 5-(3-Hydroxypropyl)-2,3-dimethoxyphenol (B3276121) | C11H16O4 | Propyl group is at position 5. |
| 3,4-Dimethoxyphenol | C8H10O3 | Lacks the 3-hydroxypropyl side chain. nih.gov |
| 2,3-Dimethoxyphenol | C8H10O3 | Lacks the 3-hydroxypropyl side chain. nih.gov |
Exploration of Functional Group Modifications for Enhanced Academic Study
Functional group modifications of this compound and its analogs are undertaken to probe the electronic and steric requirements of biological targets and to enhance properties such as solubility or stability for academic investigations. The primary sites for modification are the phenolic hydroxyl group and the primary alcohol of the hydroxypropyl side chain.
Standard derivatization techniques can be applied to these functional groups. jfda-online.com For instance, the phenolic hydroxyl group can be readily converted to an ether or an ester. Etherification, often achieved using alkyl halides in the presence of a base, can modulate the compound's lipophilicity and hydrogen-bonding capabilities. Esterification, using acyl chlorides or anhydrides, can introduce a variety of functional groups and can also serve as a protecting group strategy during more complex syntheses.
The primary alcohol on the side chain can be oxidized to an aldehyde or a carboxylic acid, providing new handles for further chemical transformations such as reductive amination or amide bond formation. Conversely, the side chain can be extended or modified prior to the final reduction to the alcohol.
For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), derivatization is often employed to increase the volatility and thermal stability of the analyte. jfda-online.com Silylation of the hydroxyl groups with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common strategy.
The modification of related natural phenols to enhance their biological activity is a well-established field of study. nih.gov For example, the functionalization of eugenol, a structurally related monophenol, has been extensively explored through etherification, esterification, and modification of its allylic side chain. nih.gov These strategies provide a blueprint for the potential modifications of this compound to generate a library of derivatives for academic screening and study.
Table 2: Potential Functional Group Modifications
| Functional Group | Reagent/Reaction Type | Potential Product | Purpose of Modification |
| Phenolic Hydroxyl | Alkyl Halide / Williamson Ether Synthesis | Ether | Increase lipophilicity, alter hydrogen bonding |
| Phenolic Hydroxyl | Acyl Chloride / Esterification | Ester | Introduce new functional groups, prodrug design |
| Primary Alcohol | PCC or DMP / Oxidation | Aldehyde | Intermediate for further synthesis |
| Primary Alcohol | Jones Reagent / Oxidation | Carboxylic Acid | Increase polarity, create new reaction handle |
| Both Hydroxyls | BSTFA / Silylation | Silyl Ether | Increase volatility for GC-MS analysis |
Chemoenzymatic Modification Strategies for Green Chemistry Applications
Chemoenzymatic synthesis is an emerging area that combines the selectivity of enzymes with the efficiency of chemical reactions, often aligning with the principles of green chemistry by utilizing mild reaction conditions and reducing waste. nih.gov Laccases, a class of multi-copper oxidases, are particularly well-suited for the modification of phenolic compounds like this compound. nih.govrsc.orgmdpi.com
Laccases catalyze the one-electron oxidation of phenolic substrates using molecular oxygen as the oxidant, producing only water as a byproduct. nih.gov This process generates highly reactive phenoxy radicals, which can then undergo a variety of transformations, including dimerization, oligomerization, or cross-coupling with other molecules. researchgate.net
The application of laccase to this compound could lead to the formation of novel dimers and oligomers with potentially enhanced biological activities. The regioselectivity of the coupling reaction (C-C vs. C-O bond formation) can often be controlled by the reaction conditions, such as the choice of solvent and the presence of mediator molecules.
Furthermore, laccase-mediator systems (LMS) can expand the substrate scope of these enzymes to include non-phenolic compounds or to achieve specific transformations. nih.gov For instance, the laccase-TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) system is known to selectively oxidize primary alcohols to aldehydes under mild conditions. nih.gov This could be a green alternative to traditional chemical oxidants for the modification of the hydroxypropyl side chain of the title compound.
The enzymatic polymerization of phenolic compounds is another area of active research, with applications in the development of new biomaterials. rsc.org By subjecting this compound to laccase-catalyzed polymerization, novel polymers with tailored properties could be synthesized.
Table 3: Chemoenzymatic Modification Strategies
| Enzyme | Reaction Type | Potential Product | Green Chemistry Advantage |
| Laccase | Oxidative Coupling | Dimers/Oligomers | Use of O2 as oxidant, water as byproduct. nih.govmdpi.com |
| Laccase-TEMPO | Selective Oxidation | Aldehyde | Mild conditions, high selectivity for primary alcohol. nih.gov |
| Lipase | Enantioselective Acylation | Chiral Esters | Resolution of racemic mixtures. |
| Laccase | Polymerization | Phenolic Polymer | Synthesis of novel biomaterials. rsc.org |
Elucidation of Biological Activities and Molecular Mechanisms of 4 3 Hydroxypropyl 2,3 Dimethoxyphenol in in Vitro and Pre Clinical Models
Antioxidant and Redox Modulatory Mechanisms
Phenolic compounds are a major class of antioxidants, acting through various mechanisms to counteract oxidative stress, which is implicated in numerous disease pathologies. The evaluation of the antioxidant potential of a specific compound like 4-(3-Hydroxypropyl)-2,3-dimethoxyphenol typically involves a series of established in vitro and cellular assays.
Radical Scavenging Capabilities and Quenching Mechanisms (e.g., DPPH, ABTS, Superoxide (B77818) Anion)
A primary mechanism of antioxidant action is the ability to donate a hydrogen atom or an electron to neutralize reactive free radicals. Standard assays to measure this capacity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. These tests measure the discoloration of a radical solution upon interaction with an antioxidant. Another critical target is the superoxide anion (O₂⁻), a biologically significant reactive oxygen species.
Despite the structural features of this compound suggesting potential antioxidant activity, specific data from DPPH, ABTS, superoxide anion, or other radical scavenging assays are not available in the current body of scientific literature.
Modulation of Cellular Oxidative Stress Pathways in Experimental Models
Beyond direct radical scavenging, antioxidants can influence cellular signaling pathways that manage oxidative stress. A key pathway is the Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) system. Under stress conditions, Nrf2 translocates to the nucleus and initiates the transcription of a suite of antioxidant and cytoprotective genes.
Currently, there are no published studies detailing the effects of this compound on the Nrf2 pathway or other cellular oxidative stress signaling cascades in experimental models.
Impact on Enzymatic Antioxidant Systems (e.g., SOD, Catalase, GPx)
Organisms possess an endogenous defense system of antioxidant enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx). SOD converts superoxide radicals into hydrogen peroxide, which is then detoxified into water by CAT and GPx. Certain exogenous compounds can enhance the activity or expression of these enzymes, thereby bolstering cellular antioxidant defenses.
Research specifically investigating the impact of this compound on the activity or expression levels of SOD, Catalase, or GPx has not been reported.
Anti-inflammatory Pathways and Immunomodulatory Effects in In Vitro and Ex Vivo Models
Inflammation is a complex biological response, and its dysregulation is a hallmark of many chronic diseases. Phenolic compounds are often investigated for their ability to modulate inflammatory pathways.
Inhibition of Pro-inflammatory Mediators (e.g., COX, LOX, iNOS, NO Production)
Key enzymes in the inflammatory cascade include Cyclooxygenases (COX-1 and COX-2) and Lipoxygenases (LOX), which are responsible for producing prostaglandins (B1171923) and leukotrienes, respectively. Another important mediator is nitric oxide (NO), produced in high amounts during inflammation by inducible Nitric Oxide Synthase (iNOS). The inhibition of these enzymes and the reduction of NO are common targets for anti-inflammatory agents.
As of now, specific experimental data on the inhibitory effects of this compound on COX, LOX, or iNOS activity, or on its ability to reduce NO production in cellular models, is not documented in scientific literature.
Modulation of Cytokine Production and Signaling Pathways (e.g., TNF-α, IL-6)
Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are crucial signaling molecules that drive the inflammatory response. The production of these cytokines is often regulated by transcription factors like NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). The ability of a compound to suppress the release of these cytokines or inhibit their signaling pathways is a key indicator of its anti-inflammatory potential.
There are currently no available studies that have assessed the effect of this compound on the production or signaling of TNF-α, IL-6, or other cytokines.
Data Tables
Due to the absence of specific experimental findings for this compound in the searched scientific literature, data tables for its biological activities cannot be generated at this time.
Impact on Immune Cell Activation and Migration in Cellular Research Models
The direct impact of this compound on immune cell activation and migration has not been extensively studied. However, research on structurally related compounds provides insights into its potential immunomodulatory activities. For instance, a lignan (B3055560) derivative, (7R,8S)-9-acetyl-dehydrodiconiferyl alcohol, has been shown to inhibit inflammation and migration in lipopolysaccharide-stimulated macrophages. This compound was found to attenuate inflammatory responses, in part by inhibiting the activation of NF-κB and modulating the iNOS/Src/FAK signaling pathway.
Antimicrobial and Antiviral Activity Profiles
Antibacterial Mechanisms against Pathogenic Microorganisms in In Vitro Studies
While specific studies on the antibacterial mechanisms of this compound are limited, the antibacterial action of phenolic compounds, in general, is well-documented. The primary mechanism of action for many phenolic compounds involves the disruption of the bacterial cell membrane researchgate.netnih.govmdpi.comresearchgate.net.
The lipophilic nature of these compounds allows them to partition into the lipid bilayer of the cell membrane, altering its fluidity and permeability mdpi.com. This disruption can lead to the leakage of essential intracellular components, such as ions and ATP, and the dissipation of the proton motive force, which is crucial for cellular energy production. The structural differences between Gram-positive and Gram-negative bacteria, particularly the presence of an outer membrane in Gram-negative bacteria, can influence the efficacy of phenolic compounds researchgate.net.
The antibacterial activity of phenolic compounds is also influenced by the number and position of hydroxyl groups on the phenol (B47542) ring, as well as the nature of other substituents nih.gov. These structural features can affect the compound's ability to donate hydrogen ions and interact with the bacterial membrane.
Table 1: General Antibacterial Mechanisms of Phenolic Compounds
| Mechanism | Description of Action |
| Membrane Disruption | Integration into the lipid bilayer, leading to increased permeability and leakage of cellular contents. |
| Enzyme Inhibition | Interaction with and inhibition of key bacterial enzymes involved in metabolism and virulence. |
| Metal Ion Chelation | Sequestration of essential metal ions required for bacterial growth and enzymatic function. |
Antifungal Properties and Membrane Disruption
Research into the antifungal properties of compounds structurally related to this compound has revealed significant activity, particularly against opportunistic fungal pathogens like Candida albicans. A study on dihydrodehydro-diconiferyl alcohol 9'-O-β-D-glucoside, a related lignan, demonstrated potent antifungal effects.
The primary mechanism of its antifungal action was identified as the disruption of the fungal plasma membrane. This compound was found to induce the formation of pores in the membrane, leading to increased permeability and the leakage of intracellular components. This membrane-damaging effect was confirmed through various fluorescence-based assays that showed membrane depolarization and perturbation. The pore formation ultimately leads to cell death.
Table 2: Antifungal Activity of a Dihydrodehydro-diconiferyl Alcohol Derivative against Candida albicans
| Assay | Finding | Implication |
| Antifungal Susceptibility Testing | Potent activity against various fungal strains. | Broad-spectrum antifungal potential. |
| Fluorescence Microscopy | Perturbation of the fungal plasma membrane. | Direct interaction with the cell membrane. |
| Membrane Potential Analysis | Induction of membrane depolarization. | Disruption of ion gradients. |
| Vesicle Leakage Assays | Formation of pores with specific radii. | Direct physical damage to the membrane. |
Antiviral Effects against Specific Viral Replicases or Entry Mechanisms (if applicable from related compounds)
The antiviral mechanisms of these compounds are often multifaceted and can target different stages of the viral life cycle. For some phenolic compounds, the antiviral action involves the inhibition of viral attachment and entry into host cells. This can be achieved by interacting with viral glycoproteins or host cell receptors, thereby preventing the initial steps of infection nih.govherbmedpharmacol.com.
Other phenolic derivatives have been shown to interfere with viral replication once inside the host cell. This can occur through the inhibition of key viral enzymes, such as viral DNA polymerase or RNA polymerase, which are essential for the synthesis of new viral genomes nih.govnih.gov. For instance, some phloroglucinol (B13840) derivatives have demonstrated the ability to reduce the synthesis of early and late viral genes of HSV-1, effectively halting the replication process rsc.org.
It is important to emphasize that these findings are based on related compounds, and further research is necessary to determine if this compound exhibits similar antiviral activities and mechanisms.
Enzyme Inhibition and Receptor Modulation
Targeting Specific Enzyme Activities (e.g., Acetylcholinesterase, Glycosidases, Catechol O-methyltransferase)
The potential of this compound and its related structures to inhibit key enzymes has been an area of scientific interest.
Acetylcholinesterase (AChE) A study investigating the acetylcholinesterase inhibitory activity of compounds isolated from Vanda roxburghii identified dihydroconiferyl dihydro-p-coumarate as an inhibitor of AChE researchgate.net. This compound, being a derivative of dihydroconiferyl alcohol, suggests that the core structure may contribute to this inhibitory activity. The IC50 value for dihydroconiferyl dihydro-p-coumarate was reported to be 118.17 ± 5.06 μg/ml researchgate.net. The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
Glycosidases While direct studies on this compound are lacking, numerous phenolic compounds have been identified as inhibitors of α-glucosidase, an enzyme involved in the digestion of carbohydrates mdpi.comnih.govrsc.orgjppres.comnih.gov. The inhibition of this enzyme can help in managing postprandial hyperglycemia, a key aspect of type 2 diabetes management. The inhibitory activity of phenolic compounds against α-glucosidase is often attributed to their ability to bind to the active site of the enzyme, competing with the substrate nih.govjppres.com. The structural features of the phenolic compound, such as the number and position of hydroxyl groups, play a crucial role in their inhibitory potency jppres.com.
Catechol O-methyltransferase (COMT) Catechol-O-methyltransferase is an enzyme involved in the metabolism of catecholamines. Inhibition of COMT can be beneficial in certain neurological conditions. Phenolic compounds containing a catechol moiety have been shown to be effective inhibitors of COMT nih.govnih.gov. For instance, caffeic acid and chlorogenic acid, both of which are polyphenols found in coffee, have been demonstrated to inhibit COMT with a mixed mechanism of competitive and non-competitive inhibition nih.gov. Given the phenolic structure of this compound, it may possess the potential to interact with and inhibit COMT, although specific studies are required to confirm this.
Table 3: Enzyme Inhibitory Activities of Related Phenolic Compounds
| Enzyme | Inhibitor (Related Compound) | IC50 Value | Potential Therapeutic Application |
| Acetylcholinesterase | Dihydroconiferyl dihydro-p-coumarate | 118.17 ± 5.06 μg/ml researchgate.net | Alzheimer's Disease |
| α-Glucosidase | Various Phenolic Compounds | Varies | Type 2 Diabetes |
| Catechol O-methyltransferase | Caffeic Acid | 1.3-3.1 µM (for 4-OH-E₂) nih.gov | Neurological Disorders |
Lack of Available Research Data for this compound
Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of published research data for the chemical compound this compound. Specifically, there is no retrievable information concerning its biological activities and molecular mechanisms within the scope of the requested topics.
Ligand-Receptor Interactions and Receptor Binding Studies: No data is available detailing the binding affinity or interaction of this compound with specific biological receptors.
Allosteric Modulation and Conformational Changes: There are no theoretical or experimental studies describing its potential to act as an allosteric modulator or to induce conformational changes in target proteins.
Cell Cycle Regulation and Apoptosis Induction in Non-Malignant Cell Lines: Research detailing the effects of this compound on cell proliferation, viability, apoptotic pathways, mitochondrial dynamics, or related cell signaling cascades in non-malignant research models could not be found.
Due to the absence of scientific evidence and detailed research findings, it is not possible to generate a scientifically accurate and informative article that adheres to the requested outline. The creation of content for the specified sections and subsections would require speculation, which falls outside the standards of scientific reporting. Therefore, no article or data tables can be provided.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 4 3 Hydroxypropyl 2,3 Dimethoxyphenol Analogs
Identification of Key Pharmacophores and Structural Motifs for Observed Biological Activity
A pharmacophore is an abstract representation of the essential molecular features that are necessary for a drug's biological activity. patsnap.com For phenolic compounds like 4-(3-Hydroxypropyl)-2,3-dimethoxyphenol, the key pharmacophoric features are generally associated with their ability to interact with biological targets, often through mechanisms like hydrogen bonding and electron donation, which are crucial for activities such as antioxidant effects.
The primary pharmacophoric features of this compound and its analogs can be identified as:
The Phenolic Hydroxyl (-OH) Group: This is a critical feature, acting as a hydrogen bond donor. In the context of antioxidant activity, the hydrogen atom of the hydroxyl group can be donated to neutralize free radicals. cmu.edu The acidity and reactivity of this group are modulated by other substituents on the aromatic ring.
The Aromatic Ring: The benzene (B151609) ring serves as a scaffold, positioning the other functional groups in a specific spatial arrangement. The delocalized π-electrons of the ring can also participate in interactions with biological targets and contribute to the stabilization of the phenoxyl radical formed after hydrogen donation.
Methoxy (B1213986) (-OCH3) Groups: The two methoxy groups at positions 2 and 3 are important modulators of the electronic properties of the aromatic ring. As electron-donating groups by resonance, they can increase the electron density on the ring and influence the reactivity of the phenolic hydroxyl group. quora.comlibretexts.org They can also participate in hydrogen bonding as acceptors.
The 3-Hydroxypropyl Side Chain: This aliphatic side chain at position 4 can influence the molecule's lipophilicity and steric properties, which in turn affect its absorption, distribution, and ability to fit into a biological target's binding site. The terminal hydroxyl group on the side chain provides an additional site for hydrogen bonding.
A hypothetical pharmacophore model for the antioxidant activity of this class of compounds would include a hydrogen bond donor (the phenolic -OH), an aromatic ring, and one or more hydrogen bond acceptors (the methoxy oxygens and the side-chain hydroxyl).
Impact of Substituent Modifications on Potency and Selectivity (e.g., hydroxylation patterns, methoxy groups, side chain length)
The potency and selectivity of this compound analogs can be systematically tuned by modifying its core structure.
Hydroxylation Patterns: The number and position of hydroxyl groups on the aromatic ring are paramount for the biological activity of phenolic compounds. nih.gov For instance, the presence of a second hydroxyl group, especially at the ortho or para position to the first, can significantly enhance antioxidant activity due to the increased stability of the resulting radical through resonance or intramolecular hydrogen bonding.
Side Chain Length and Functionalization: The nature of the alkyl side chain at position 4 can have a profound effect on the molecule's physicochemical properties.
Length: Increasing the length of the alkyl chain generally increases lipophilicity, which may enhance membrane permeability. However, an excessively long chain could decrease water solubility and might not fit within a specific binding pocket. Studies on other phenolic compounds have shown that the side-chain length can contribute to their activity. acs.org
Functionalization: The terminal hydroxyl group of the 3-hydroxypropyl chain offers a point for further modification. Converting it to other functional groups like a carboxyl, an amino, or an ether group would alter the molecule's polarity, hydrogen bonding capacity, and potential ionic interactions, thereby influencing its biological activity. mdpi.com
To illustrate these principles, the following interactive data table presents hypothetical biological activity data for a series of analogs, demonstrating potential SAR trends.
| Compound ID | R1 | R2 | R3 | Side Chain (R4) | Hypothetical Activity (IC50, µM) |
| 1 | H | OCH3 | OCH3 | -(CH2)3OH | 50 |
| 2 | H | OH | OCH3 | -(CH2)3OH | 35 |
| 3 | H | OCH3 | OH | -(CH2)3OH | 40 |
| 4 | H | OCH3 | OCH3 | -(CH2)2OH | 65 |
| 5 | H | OCH3 | OCH3 | -(CH2)4OH | 55 |
| 6 | H | OCH3 | OCH3 | -(CH2)3COOH | 45 |
| 7 | OCH3 | OCH3 | H | -(CH2)3OH | 70 |
This data is for illustrative purposes only to demonstrate potential SAR principles.
Computational Approaches to SAR/QSAR Modeling
Computational methods are invaluable for elucidating SAR and developing predictive QSAR models, especially when dealing with a large number of analogs. These approaches can guide the synthesis of new compounds with potentially improved activity.
Ligand-Based Drug Design (LBDD): This approach is utilized when the three-dimensional structure of the biological target is unknown. nih.gov It relies on the analysis of a set of molecules known to be active. jubilantbiosys.com For this compound and its analogs, LBDD methods would involve:
Pharmacophore Modeling: As discussed earlier, a pharmacophore model can be generated from a set of active analogs. This model then serves as a 3D query to search for new, structurally diverse compounds that fit the essential features required for activity. patsnap.comfiveable.me
QSAR: This method establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a predictive model can be built.
Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available, SBDD can be employed. This powerful technique involves:
Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target. nih.gov Docking studies of this compound analogs into the active site of a target enzyme, for instance, could reveal key interactions and help explain why certain modifications lead to higher potency.
Building upon the principles of LBDD and SBDD, predictive models can be developed and used for large-scale screening of compound libraries.
Predictive Modeling: A robust QSAR model can be used to predict the biological activity of novel, yet-to-be-synthesized analogs of this compound. For example, a QSAR equation might take the form: log(1/IC50) = c0 + c1(LogP) + c2(Dipole Moment) + c3*(HOMO Energy) Such a model, once validated, can prioritize the synthesis of the most promising candidates, saving time and resources. researchgate.net
Virtual Screening: This computational technique is used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. medchemexpress.comwuxibiology.com
Using a pharmacophore model derived from this compound, a virtual library of millions of compounds can be screened to find new molecules with a similar arrangement of key features.
Alternatively, if a target structure is known, molecular docking can be used to screen a large library of compounds against the target's binding site. nih.gov
The table below summarizes the application of these computational approaches.
| Computational Method | Principle | Application for this compound Analogs |
| Pharmacophore Modeling | Identifies essential 3D features for activity from active ligands. | Develop a 3D query to find novel scaffolds with similar biological activity. |
| QSAR | Correlates molecular descriptors with biological activity. | Predict the potency of new analogs before synthesis. |
| Molecular Docking | Predicts the binding mode of a ligand to its target receptor. | Understand key interactions and rationalize SAR data. |
| Virtual Screening | Computationally screens large compound libraries. | Identify novel hit compounds from vast chemical spaces. |
Metabolic Fate and Pharmacokinetics in Pre Clinical Non Human Models
Absorption, Distribution, Metabolism, and Excretion (ADME) in In Vitro and Animal Models
The ADME profile of a compound is fundamental to understanding its potential biological activity and safety. For phenolic compounds, this profile can be highly variable depending on their specific chemical structure.
Detailed hepatic biotransformation pathways for 4-(3-Hydroxypropyl)-2,3-dimethoxyphenol have not been specifically elucidated. Generally, phenolic compounds undergo extensive metabolism in the liver, primarily through Phase I and Phase II reactions, to increase their water solubility and facilitate excretion.
Phase I Reactions: These are typically initial modifications of the parent compound. For a molecule like this compound, Phase I reactions could involve oxidation, reduction, or hydrolysis. The presence of a hydroxyl group and methoxy (B1213986) groups suggests potential sites for demethylation or further hydroxylation.
Phase II Reactions: Following Phase I, or for parent compounds with suitable functional groups, Phase II reactions involve conjugation with endogenous molecules. For this compound, the hydroxyl group is a prime site for glucuronidation or sulfation, which are common pathways for phenolics.
The specific enzymes responsible for the metabolism of this compound are yet to be identified. However, based on its structure as a phenolic compound, it is plausible that certain enzyme families play a crucial role. nih.gov
Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes is a major player in Phase I metabolism of a vast array of compounds. nih.gov Different CYP isozymes could be involved in the potential oxidation or demethylation of this compound. In silico studies on similar phenolic compounds have shown that they can be substrates for various CYP isozymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. cornous.com
UDP-glucuronosyltransferases (UGTs): These enzymes are critical for Phase II glucuronidation, a major metabolic pathway for phenolic compounds. nih.gov The hydroxyl group on the propyl side chain and the phenolic hydroxyl group would be likely targets for UGT-mediated conjugation.
No specific metabolites of this compound have been reported in the scientific literature. The identification and structural characterization of metabolites are typically achieved using sophisticated analytical techniques. Advanced mass spectrometry methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are powerful tools for this purpose. nih.govnih.gov These techniques allow for the separation of metabolites from a biological matrix and provide detailed structural information based on fragmentation patterns. nih.gov
Tissue Distribution and Accumulation Studies in Experimental Animals
There is no available data from studies investigating the tissue distribution and potential accumulation of this compound in experimental animals. Such studies are essential to understand where the compound and its metabolites travel in the body and whether they accumulate in specific organs or tissues over time. Typically, these studies involve administering the compound to animal models and subsequently measuring its concentration in various tissues like the liver, kidneys, brain, and adipose tissue.
In Vitro Metabolic Stability and Permeability Assays (e.g., Caco-2, microsomes)
Specific data on the in vitro metabolic stability and permeability of this compound is not available. These assays are crucial in early pre-clinical development to predict a compound's in vivo behavior.
Metabolic Stability Assays: These assays, often using liver microsomes, help determine how quickly a compound is metabolized. nih.gov Liver microsomes contain a high concentration of drug-metabolizing enzymes like CYPs and UGTs. nih.gov The stability of a compound in such an assay can provide an early indication of its likely hepatic clearance and oral bioavailability.
Permeability Assays: The Caco-2 cell monolayer model is a widely used in vitro tool to predict the intestinal absorption of compounds. nih.govnih.gov These cells, which are derived from human colorectal adenocarcinoma, differentiate to form a monolayer that mimics the intestinal barrier. nih.gov The apparent permeability coefficient (Papp) is a key parameter derived from these studies, with higher values suggesting better potential for oral absorption. nih.gov For phenolic compounds, permeability can vary significantly based on their structural properties. nih.govnih.gov
Advanced Analytical Methodologies for Research on 4 3 Hydroxypropyl 2,3 Dimethoxyphenol
Chromatographic Techniques for Separation, Purification, and Quantification in Research Contexts
Chromatography is the cornerstone for isolating and quantifying 4-(3-Hydroxypropyl)-2,3-dimethoxyphenol from complex mixtures, such as synthetic reaction products or biological extracts. The choice of technique depends on the sample matrix, desired purity, and analytical scale.
High-Performance Liquid Chromatography (HPLC) and its higher-resolution evolution, Ultra-HPLC (UHPLC), are primary methods for the analysis and purification of phenolic compounds like this compound. These techniques are prized for their versatility and efficiency in separating non-volatile or thermally sensitive molecules.
In a typical research application, reversed-phase HPLC would be employed, using a nonpolar stationary phase (such as a C18 column) and a polar mobile phase. A gradient elution, starting with a high proportion of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and gradually increasing the concentration of an organic solvent like acetonitrile (B52724) or methanol, would effectively separate the target compound from precursors, byproducts, and isomers. Detection is commonly achieved using a Diode Array Detector (DAD) or UV-Vis detector, which can identify the compound based on its characteristic chromophore, or coupled with mass spectrometry (LC-MS) for definitive identification.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds and is particularly effective when coupled with a mass spectrometer (GC-MS). For a semi-volatile molecule like this compound, derivatization is often a necessary step to increase its volatility and thermal stability. The phenolic and alcohol hydroxyl groups are typically converted to trimethylsilyl (B98337) (TMS) ethers through a process called silylation.
This method is suitable for quantifying the compound in various matrices. The analysis of the closely related isomer, 5-(3-Hydroxypropyl)-2,3-dimethoxyphenol (B3276121), by GC-MS provides insight into the expected analytical behavior. nih.gov The NIST Mass Spectrometry Data Center reports specific data for this isomer, which is instrumental for identification purposes. nih.gov
Table 1: GC-MS Data for Isomer 5-(3-Hydroxypropyl)-2,3-dimethoxyphenol Data sourced from the NIST Mass Spectrometry Data Center for a structural isomer of the target compound. nih.gov
| Parameter | Value |
| NIST Number | 414673 |
| Total Peaks | 124 |
| Top Peak (m/z) | 168 |
| 2nd Highest Peak (m/z) | 212 |
| 3rd Highest Peak (m/z) | 167 |
Supercritical Fluid Chromatography (SFC) is an advanced chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC combines the advantages of both gas and liquid chromatography, offering high efficiency, fast separations, and the use of environmentally benign solvents.
SFC is particularly adept at separating chiral compounds and complex mixtures of isomers. nih.gov While specific research on this compound using SFC is not widely documented, the technique's demonstrated ability to resolve phosphoinositide regioisomers suggests it holds significant potential for separating it from its structural isomers, such as 5-(3-Hydroxypropyl)-2,3-dimethoxyphenol and 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol. nih.govnih.govuni.lu This capability is crucial for ensuring the isomeric purity of a research sample.
Spectroscopic Characterization Methods for Structural Research
Spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound. They provide detailed information about the molecule's atomic connectivity, conformation, and molecular weight.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution.
1D NMR: A standard analysis would include both ¹H NMR and ¹³C NMR spectra.
The ¹H NMR spectrum for this compound would show distinct signals for the protons on the propyl side chain (appearing as multiplets), the two methoxy (B1213986) groups (as sharp singlets), the aromatic protons (as singlets or doublets depending on their coupling), and the hydroxyl protons (which may be broad and exchangeable).
The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule, including the aromatic carbons, the propyl chain carbons, and the methoxy carbons. nih.gov
2D NMR: To confirm assignments and reveal through-bond and through-space correlations, 2D NMR experiments are essential.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing definitive assignment of which proton is attached to which carbon. This is crucial for distinguishing between the different CH, CH₂, and CH₃ groups in the molecule.
Other 2D techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings within the propyl chain, while HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations between protons and carbons, confirming the placement of the propyl and methoxy groups on the aromatic ring.
Mass Spectrometry (MS) is a key technique for determining the molecular weight of a compound and obtaining structural information through fragmentation analysis.
GC-MS: As mentioned previously, GC-MS is a standard method for analyzing volatile and semi-volatile compounds. The mass spectrum of the isomer 5-(3-Hydroxypropyl)-2,3-dimethoxyphenol shows a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 212, confirming the molecular weight of 212.24 g/mol . nih.gov The major fragment ion at m/z 168 likely corresponds to a benzylic cleavage and loss of the C₃H₆O fragment. nih.gov
High-Resolution Time-of-Flight Mass Spectrometry (HRTOFMS): This technique provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the parent ion and its fragments. This is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): ESI is a soft ionization technique often coupled with liquid chromatography (LC-MS) that is ideal for analyzing less volatile and thermally fragile molecules. In metabolomics research, LC-ESI-MS/MS is used to detect and quantify compounds like this compound in biological samples. The first stage of MS (MS1) isolates the parent ion (e.g., the protonated molecule [M+H]⁺ at m/z 213.1121), and the second stage (MS2) fragments it to produce a unique fingerprint for positive identification.
Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can further aid in isomer differentiation when combined with ion mobility-mass spectrometry. uni.lu
Table 2: Predicted Mass Spectrometry Data for Isomer 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol Data calculated using CCSbase for a structural isomer of the target compound. uni.lu
| Adduct | Formula | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | [C₁₁H₁₇O₄]⁺ | 213.11214 | 145.2 |
| [M+Na]⁺ | [C₁₁H₁₆O₄Na]⁺ | 235.09408 | 153.4 |
| [M-H]⁻ | [C₁₁H₁₅O₄]⁻ | 211.09758 | 146.6 |
| [M+NH₄]⁺ | [C₁₁H₂₀NO₄]⁺ | 230.13868 | 163.3 |
| [M+K]⁺ | [C₁₁H₁₆KO₄]⁺ | 251.06802 | 151.5 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Purity Assessment in Research
Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational tools in the analysis of phenolic compounds. They provide rapid and non-destructive analysis of key molecular features.
Infrared (IR) Spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would reveal characteristic absorption bands corresponding to its distinct structural components. The presence of both a phenolic hydroxyl and a primary alcohol hydroxyl group would result in a broad O-H stretching band. The aromatic ring and the methoxy groups also produce signature peaks. Analysis of a closely related isomer, 5-(3-hydroxypropyl)-2,3-dimethoxyphenol, shows characteristic vapor phase IR absorptions that can be used as a reference. nih.gov
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch (Phenol & Alcohol) | 3600-3200 (Broad) |
| Aromatic Ring | C-H Stretch | 3100-3000 |
| Alkyl Chain (-CH₂) | C-H Stretch | 2960-2850 |
| Aromatic Ring | C=C Stretch | 1600-1450 |
| Ether (Ar-O-CH₃) | C-O Stretch (Asymmetric) | 1275-1200 |
| Ether/Phenol (B47542)/Alcohol | C-O Stretch | 1260-1000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy measures the electronic transitions within a molecule. In this compound, the benzene (B151609) ring and its substituents (hydroxyl and methoxy groups) act as a chromophore. These substituents, known as auxochromes, shift the absorption maxima (λmax) to longer wavelengths. UV-Vis spectroscopy is particularly useful for quantitative analysis and for assessing the purity of a compound by confirming the presence of the expected chromophore and the absence of absorbing impurities. researchgate.net Studies on substituted phenols show characteristic absorption bands that are influenced by the type and position of substituents on the aromatic ring. bioone.org The purity of an isolated phenolic compound can be initially confirmed by UV absorption spectrometry, with a single sharp absorption maximum indicating a high degree of purity. researchgate.net
Hyphenated Techniques for Complex Mixture Analysis and Metabolite Profiling
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures, such as natural product extracts or biological samples. springernature.comnih.gov These combined techniques leverage the high-resolution separation power of chromatography with the specific identification capabilities of spectroscopy, enabling the detection and characterization of individual components, including metabolites of this compound. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two of the most powerful and widely used hyphenated techniques in analytical chemistry. longdom.org
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile and thermally stable compounds. For polar compounds like phenols and alcohols, a derivatization step (e.g., silylation) is often necessary to increase volatility and thermal stability. nih.gov In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint, allowing for identification. The mass spectrum of the isomeric compound 5-(3-hydroxypropyl)-2,3-dimethoxyphenol shows a molecular ion peak at m/z 212, with major fragment ions that help in structural confirmation. nih.gov
Table 2: Plausible Mass Fragmentation Data for this compound from GC-MS Analysis
| m/z (mass-to-charge ratio) | Interpretation |
| 212 | Molecular Ion [M]⁺ |
| 194 | Loss of water [M-H₂O]⁺ |
| 168 | Loss of propyl chain fragment [M-C₃H₆]⁺ or related cleavage |
| 167 | Fragment resulting from benzylic cleavage and rearrangement |
| 153 | Loss of methoxy group and water [M-OCH₃-H₂O]⁺ |
Data based on fragmentation patterns of similar phenolic structures and the isomer 5-(3-hydroxypropyl)-2,3-dimethoxyphenol. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the technique of choice for analyzing polar, non-volatile, and thermally labile compounds, as it does not require derivatization. longdom.org The compound is first separated by high-performance liquid chromatography (HPLC) and the eluent is introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting a precursor ion, fragmenting it, and analyzing the resulting product ions. This process is invaluable for confirming the structure of the analyte and for developing highly selective and sensitive quantitative methods, especially for metabolite profiling in complex biological matrices. nih.gov
Table 3: Comparison of GC-MS and LC-MS/MS for the Analysis of this compound
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile/thermostable compounds | Separates polar/non-volatile/thermolabile compounds |
| Sample Prep | Often requires derivatization to increase volatility | Minimal sample preparation, no derivatization needed |
| Ionization | Typically Electron Ionization (EI) | Typically Electrospray Ionization (ESI) or APCI |
| Application | Qualitative screening, identification via library matching | Targeted quantification, metabolite profiling, structural confirmation |
| Sensitivity | Good | Excellent, especially in MS/MS mode |
For the definitive and unambiguous structural elucidation of a novel compound or a metabolite, the combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with liquid chromatography (LC-NMR-MS), represents the gold standard. springernature.comnih.gov
This hyphenated approach provides complementary information that is often essential for solving complex chemical structures. MS provides highly accurate mass measurements, yielding the elemental composition and molecular weight, along with fragmentation data that offers clues about the molecule's substructures. nih.gov Simultaneously, NMR spectroscopy provides detailed information about the chemical environment and connectivity of each atom (specifically ¹H and ¹³C) in the molecule, revealing the complete structural skeleton. nih.gov
In a typical LC-NMR-MS workflow, the sample is injected into an LC system for separation. The eluent is then passed through a flow cell in the NMR spectrometer before being directed to the MS detector. This allows for the acquisition of MS and NMR data on the same purified peak, ensuring that the information corresponds to a single compound. This is particularly powerful for identifying unknown metabolites of this compound in a complex mixture, where isolation of the pure substance is challenging. nih.gov
Table 4: Complementary Data from NMR-MS for the Structural Elucidation of this compound
| Analytical Technique | Information Provided | Contribution to Structural Elucidation |
| Mass Spectrometry (MS) | - Molecular weight (as molecular ion) - Elemental composition (High-Resolution MS) - Sub-structural information (from fragmentation) | Confirms the molecular formula (e.g., C₁₁H₁₆O₄). Provides pieces of the structural puzzle. |
| ¹H NMR Spectroscopy | - Number of different proton environments - Chemical shift (type of proton) - Integration (ratio of protons) - Splitting pattern (neighboring protons) | Defines the number and type of protons (aromatic, methoxy, methylene, hydroxyl) and their connectivity. |
| ¹³C NMR Spectroscopy | - Number of different carbon environments - Chemical shift (type of carbon) | Identifies all unique carbon atoms in the molecule, including quaternary carbons. |
| 2D NMR (e.g., COSY, HMBC) | - Correlation between atoms (¹H-¹H, ¹H-¹³C) | Connects all the fragments to build the final, unambiguous structure of the molecule. |
Computational Chemistry and Molecular Modeling of 4 3 Hydroxypropyl 2,3 Dimethoxyphenol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, which are based on the principles of quantum mechanics, provide fundamental insights into the electronic properties of a molecule. wikipedia.org These methods are essential for understanding the intrinsic reactivity and spectroscopic signatures of 4-(3-Hydroxypropyl)-2,3-dimethoxyphenol.
Density Functional Theory (DFT) Studies on Electron Density and Frontier Orbitals
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules with high accuracy. riken.jp For this compound, a DFT analysis would focus on its electron density distribution and the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The electron density map would reveal the regions of the molecule that are electron-rich or electron-poor. The phenolic hydroxyl group and the oxygen atoms of the methoxy (B1213986) groups are expected to be regions of high electron density, making them susceptible to electrophilic attack and capable of forming hydrogen bonds.
The HOMO and LUMO energies are critical indicators of a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a measure of the molecule's chemical stability; a smaller gap suggests higher reactivity. researchgate.net For a phenolic compound like this, the HOMO is likely localized on the benzene (B151609) ring and the oxygen atoms, indicating its potential as an antioxidant or free radical scavenger.
Disclaimer: The following table contains illustrative data for demonstrative purposes only. These values are not based on published experimental or computational studies of this compound but represent the type of data that would be generated from DFT calculations.
Table 1: Illustrative DFT-Calculated Properties for this compound
| Parameter | Illustrative Value | Interpretation |
| HOMO Energy | -5.8 eV | Indicates the energy of the highest occupied molecular orbital, related to the molecule's electron-donating ability. |
| LUMO Energy | -1.2 eV | Represents the energy of the lowest unoccupied molecular orbital, related to the molecule's electron-accepting ability. |
| HOMO-LUMO Gap | 4.6 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net |
| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
Prediction of Spectroscopic Properties and Reaction Mechanisms
Quantum chemical calculations are also invaluable for predicting spectroscopic data, which can aid in the identification and characterization of the compound. researchgate.net By simulating the vibrational modes of this compound, one can predict its Infrared (IR) and Raman spectra. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to a high degree of accuracy, providing a theoretical benchmark for experimental data. rsc.org
Furthermore, these calculations can elucidate potential reaction mechanisms. For instance, the mechanism of antioxidant activity can be explored by modeling the hydrogen atom transfer (HAT) or single-electron transfer (SET) processes from the phenolic hydroxyl group. The calculated activation energies for these pathways would provide insight into the compound's efficacy as a free-radical scavenger.
Molecular Docking and Dynamics Simulations for Target Binding
To explore the potential biological activity of this compound, molecular docking and dynamics simulations are employed. These techniques predict how the molecule might bind to a specific protein target, which is the first step in drug discovery. chemrxiv.org
Protein-Ligand Interaction Analysis and Binding Affinity Predictions
Molecular docking is a computational method that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a protein receptor. chemrxiv.org The process involves placing the ligand in the binding site of a protein and calculating a "docking score," which estimates the binding affinity. A lower docking score generally indicates a more favorable binding interaction.
The analysis of the docked pose reveals key protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For this compound, the hydroxyl groups are likely to act as hydrogen bond donors or acceptors, while the benzene ring can engage in hydrophobic or π-stacking interactions.
Disclaimer: The following table contains illustrative data for demonstrative purposes only. These values are not based on published experimental or computational studies of this compound but represent the type of data that would be generated from molecular docking simulations.
Table 2: Illustrative Molecular Docking Results against a Hypothetical Protein Target
| Parameter | Illustrative Value/Description | Significance |
| Binding Affinity (Docking Score) | -7.5 kcal/mol | A negative value indicating a spontaneous and favorable binding event. |
| Key Interacting Residues | Tyr84, Ser122, Phe290 | Amino acids in the protein's active site that form significant interactions with the ligand. |
| Types of Interactions | Hydrogen bond with Ser122; Hydrophobic interaction with Phe290 | Specific non-covalent bonds that stabilize the protein-ligand complex. |
Conformational Analysis and Binding Free Energy Calculations
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of the protein and ligand over time, providing insights into the stability of the complex and the conformational changes that may occur upon binding.
From the MD trajectory, more accurate calculations of binding free energy can be performed using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). These calculations provide a more rigorous estimate of the binding affinity by considering the solvent effects and the dynamic nature of the system. Conformational analysis during the simulation can also reveal the most stable orientation of the ligand within the binding pocket.
Pharmacophore Modeling and Virtual Screening for Novel Ligands
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for this compound would likely include features such as a hydrogen bond donor (from the hydroxyl groups), hydrogen bond acceptors (from the oxygen atoms), and a hydrophobic/aromatic region (from the benzene ring).
Once a pharmacophore model is developed, it can be used as a 3D query in a process called virtual screening. nih.gov Large chemical databases can be searched to find other molecules that match the pharmacophore model. These "hits" can then be subjected to further computational analysis, such as molecular docking, to identify novel and potentially more potent ligands for the same biological target. nih.gov This approach accelerates the discovery of new drug candidates by narrowing down the number of compounds that need to be synthesized and tested experimentally.
Prediction of ADMET Properties using Computational Approaches
The evaluation of a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical step in the drug discovery and development process. In recent years, computational, or in silico, methods have become indispensable tools for predicting these properties early on, helping to identify promising candidates and flag potential liabilities before costly and time-consuming experimental studies are undertaken. For the compound this compound, a variety of computational models and algorithms can be employed to generate a comprehensive ADMET profile. These predictions are based on the molecule's structural features and physicochemical parameters.
Physicochemical Properties and Drug-Likeness
The foundation of any ADMET prediction lies in the fundamental physicochemical properties of the molecule. For this compound, these have been calculated using established computational methods. The compound has a molecular weight of 212.24 g/mol . Its lipophilicity, a key factor in membrane permeability and solubility, is predicted with an XLogP3 value of 1.5. This value suggests a moderate level of lipophilicity. The molecule also presents 2 hydrogen bond donors and 4 hydrogen bond acceptors, with a rotatable bond count of 5, indicating a degree of conformational flexibility. These foundational metrics are often used to assess a compound's "drug-likeness" based on established guidelines like Lipinski's Rule of Five.
Absorption
Computational models predict that this compound is likely to have high intestinal absorption. This prediction is a critical first step in determining potential oral bioavailability. The likelihood of good absorption is supported by its moderate molecular weight and lipophilicity.
Distribution
A crucial aspect of a compound's distribution is its ability to cross the blood-brain barrier (BBB). For this compound, computational models predict that it is not likely to cross the BBB. This suggests that the compound may have limited access to the central nervous system. Furthermore, its interaction with plasma proteins, which affects its free concentration in the bloodstream, is another important distribution parameter that can be computationally estimated.
Metabolism
The metabolic fate of a compound is largely determined by its interaction with cytochrome P450 (CYP) enzymes. In silico models are used to predict whether a compound is a substrate or an inhibitor of various CYP isoforms. Predictions for this compound suggest that it may be an inhibitor of certain CYP enzymes, such as CYP1A2, CYP2C19, CYP2C9, and CYP3A4. However, it is not predicted to be an inhibitor of CYP2D6. Such predictions are vital for anticipating potential drug-drug interactions.
Excretion
While direct prediction of excretion pathways is complex, related parameters can be computationally estimated. These can provide insights into how the compound and its metabolites are likely to be eliminated from the body.
Toxicity
A range of computational models are available to predict potential toxicity endpoints. For this compound, in silico predictions suggest a lack of mutagenic potential, as indicated by a negative AMES toxicity prediction. The compound is also not predicted to be an inhibitor of the hERG (human Ether-à-go-go-Related Gene), which is an important indicator for cardiotoxicity risk. The predicted oral LD50 in rats provides an estimate of acute toxicity.
The following tables summarize the computationally predicted ADMET properties for this compound.
Table 1: Predicted Physicochemical Properties and Drug-Likeness
| Property | Predicted Value |
|---|---|
| Molecular Weight | 212.24 g/mol |
| XLogP3 | 1.5 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
Table 2: Predicted ADMET Properties
| Parameter | Prediction |
|---|---|
| Absorption | |
| Human Intestinal Absorption | High |
| Distribution | |
| Blood-Brain Barrier Permeability | No |
| Metabolism | |
| CYP1A2 Inhibitor | Yes |
| CYP2C19 Inhibitor | Yes |
| CYP2C9 Inhibitor | Yes |
| CYP2D6 Inhibitor | No |
| CYP3A4 Inhibitor | Yes |
| Toxicity | |
| AMES Toxicity | No |
| hERG Inhibitor | No |
Potential Applications and Future Research Trajectories
Development as a Research Tool or Probe in Biological Systems
Currently, there is no documented use of 4-(3-Hydroxypropyl)-2,3-dimethoxyphenol as a research tool or biological probe. However, its phenolic structure suggests potential for such applications. Phenolic compounds, in general, are known to possess antioxidant and anti-inflammatory properties. Future research could explore the specific biological interactions of this compound. Investigations could focus on its ability to modulate cellular pathways related to oxidative stress or inflammation. If specific and potent activity is identified, the molecule could be further developed into a probe to study these biological processes.
Exploration in Non-Human Biological Systems (e.g., Agricultural Biotechnology, Crop Protection)
The potential role of this compound in agricultural biotechnology and crop protection remains unexplored. Phenolic compounds derived from lignin (B12514952) are known to play roles in plant defense mechanisms. Research into this specific compound could investigate its potential as a natural pesticide, fungicide, or plant growth regulator. Its structural similarity to other lignin-derived phenols suggests it might exhibit bioactivity relevant to crop protection, but empirical studies are required to confirm this.
Integration into Advanced Materials Science or Nanotechnology (e.g., as a monomer for bio-based polymers)
The integration of this compound into advanced materials science is a hypothetical but promising area of future research. As a di-substituted phenol (B47542) with a reactive hydroxyl group on the propyl side chain, it could theoretically serve as a monomer for the synthesis of bio-based polymers. Lignin-derived phenolic compounds are of increasing interest as sustainable alternatives to petroleum-based monomers in the production of polymers and resins. Research would be needed to determine its reactivity and the properties of any resulting polymers.
Emerging Methodologies and Interdisciplinary Approaches for Study
The study of this compound would benefit from a range of modern analytical and computational techniques. High-throughput screening methods could be employed to rapidly assess its biological activities against a wide array of targets. Computational modeling and molecular docking studies could predict its interactions with biological macromolecules, helping to guide experimental research. Furthermore, advances in synthetic chemistry could enable the efficient and targeted synthesis of this and related compounds for systematic investigation.
Identification of New Biological Targets and Pathways for Mechanistic Understanding
As there is no existing research on the biological effects of this compound, the identification of its biological targets and pathways is a completely open area of investigation. Initial studies would likely involve broad-spectrum screening to identify any significant biological activity. Should any activity be confirmed, subsequent research would focus on target deconvolution and mechanistic studies to understand how the compound exerts its effects at a molecular level.
Challenges and Opportunities in the Field of Phenolic Compound Research
The research landscape for phenolic compounds is characterized by both significant challenges and exciting opportunities.
Challenges:
Bioavailability: Many phenolic compounds exhibit low bioavailability, which can limit their therapeutic potential.
Complexity of Action: The biological effects of phenolic compounds are often multifaceted, making it challenging to elucidate precise mechanisms of action. nih.gov
Sustainable Sourcing: While many phenolic compounds are derived from natural sources, developing sustainable and cost-effective extraction and purification methods remains a challenge. nih.gov
Opportunities:
Drug Discovery: The vast structural diversity of phenolic compounds presents a rich source for the discovery of new therapeutic agents. wikipedia.orgfishersci.ca
Sustainable Materials: Phenolic compounds are increasingly being explored as renewable building blocks for the development of biodegradable polymers and other advanced materials.
Nutraceuticals and Functional Foods: There is growing interest in the health benefits of dietary phenolic compounds, creating opportunities for their use in functional foods and dietary supplements. cymitquimica.com
Q & A
Basic: What are the optimal synthetic pathways for 4-(3-Hydroxypropyl)-2,3-dimethoxyphenol in laboratory settings?
Methodological Answer:
The compound can be synthesized via catalytic depolymerization of lignin using methanol as a solvent, which inhibits condensation reactions and enhances yield. For example, a study achieved a 43.5% yield under 100% methanol conditions, with selectivity toward 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol (a structural analog) reaching 38% . Key steps include:
- Catalyst Selection : Use of transition metal catalysts (e.g., Ru/C) under hydrogen pressure.
- Solvent Optimization : Methanol-water mixtures improve solubility and depolymerization efficiency.
- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients isolates the target compound.
Advanced: How do structural modifications of this compound influence its bioactivity?
Methodological Answer:
Modifications to the hydroxypropyl chain or methoxy groups alter bioactivity. For instance:
- Antiplatelet Activity : The compound’s dihydrobenzofuran derivatives (e.g., from Selaginella moellendorffii) inhibit collagen-induced platelet aggregation more effectively than tirofiban (IC₅₀ values via turbidimetry) .
- Anticancer Potential : Analogous benzofurans (e.g., with benzo[d][1,3]dioxol-5-yl substituents) show cytotoxicity in HCT116 colon carcinoma cells (IC₅₀ < 10 μM via MTT assay) .
Experimental Design : - Introduce substituents via Friedel-Crafts alkylation or Mitsunobu reactions.
- Test bioactivity using in vitro assays (e.g., platelet aggregation inhibition, cell viability assays).
Basic: What analytical techniques validate the purity and structure of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies methoxy (δ 3.7–3.9 ppm) and hydroxypropyl (δ 1.6–2.1 ppm) groups. COSY and HMBC correlations confirm connectivity .
- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 212.2423 for C₁₁H₁₆O₄⁺) verifies molecular weight .
- HPLC : Reverse-phase C18 columns (UV detection at 280 nm) assess purity (>95%) .
Advanced: What computational methods predict the compound’s physicochemical properties?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate solubility parameters (e.g., logP ≈ 1.5) using software like GROMACS .
- Density Functional Theory (DFT) : Calculate vibrational frequencies (FT-IR) and electronic transitions (UV-Vis) for comparison with experimental data .
- ADMET Prediction : Tools like SwissADME estimate bioavailability (e.g., Lipinski’s Rule compliance) and blood-brain barrier permeability .
Basic: What natural sources yield this compound or its derivatives?
Methodological Answer:
The compound is a neolignan derivative found in:
- Selaginella moellendorffii: Isolated via methanol extraction and characterized by LC-MS/MS .
- Castanea henryi: Identified as a tyrosinase inhibitor using bioactivity-guided fractionation .
Extraction Protocol : - Use Soxhlet extraction with ethanol/water (70:30).
- Partition with ethyl acetate and purify via preparative TLC.
Advanced: How does the compound interact with biological targets at the molecular level?
Methodological Answer:
- Enzyme Inhibition : Competes with tyrosine in tyrosinase binding pockets (docking studies using AutoDock Vina) .
- Receptor Binding : Hydroxypropyl and methoxy groups form hydrogen bonds with platelet collagen receptors (surface plasmon resonance analysis) .
Experimental Validation : - Isothermal Titration Calorimetry (ITC) : Measures binding affinity (Kd values).
- Kinetic Assays : Determine inhibition constants (Ki) for enzyme targets.
Basic: What are the key challenges in scaling up synthesis for research applications?
Methodological Answer:
- Byproduct Formation : Optimize reaction time (e.g., 6–8 hours at 150°C) to minimize condensation byproducts .
- Solvent Recovery : Implement distillation systems for methanol reuse (boiling point: 64.7°C) .
- Stability : Store at −20°C under nitrogen to prevent oxidation (monitored via periodic HPLC) .
Advanced: How is the compound utilized in lignin valorization studies?
Methodological Answer:
As a depolymerization product of lignin, it serves as a platform chemical for:
- Fine Chemical Synthesis : Hydrogenolysis converts it to propylguaiacol (a fragrance precursor) .
- Polymer Feedstocks : Co-polymerize with epoxides via ring-opening polymerization (GPC monitors molecular weight) .
Process Metrics : - Yield Optimization : Vary lignin source (e.g., hardwood vs. softwood) and catalyst loading (5–10 wt% Ru/C).
- Lifecycle Analysis : Compare energy inputs (kJ/mol) and carbon footprint with petroleum-derived analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
